Magnesium caprylate
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Overview
Description
Magnesium caprylate is a compound formed by the combination of magnesium and caprylic acid, a medium-chain fatty acid. Caprylic acid is commonly found in natural sources such as coconut oil and palm oil. This compound is known for its antimicrobial properties and potential benefits for gut health. It is often used in dietary supplements to support digestive health and maintain a balanced gut flora .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium caprylate can be synthesized by reacting caprylic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt of caprylic acid. The general reaction can be represented as: [ \text{2C}8\text{H}{16}\text{O}_2 + \text{MgO} \rightarrow \text{Mg(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by combining caprylic acid with magnesium carbonate or magnesium oxide in the presence of a solvent such as ethanol or toluene. The mixture is heated to around 60°C, and carbon dioxide gas is bubbled through the solution to facilitate the reaction. The resulting product is then purified and dried to obtain this compound in its solid form .
Chemical Reactions Analysis
Types of Reactions: Magnesium caprylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and caprylic acid.
Reduction: It can be reduced to form magnesium metal and caprylic acid.
Substitution: this compound can undergo substitution reactions with other acids to form different magnesium salts.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Other carboxylic acids in the presence of a catalyst.
Major Products:
Oxidation: Magnesium oxide and caprylic acid.
Reduction: Magnesium metal and caprylic acid.
Substitution: Different magnesium salts depending on the carboxylic acid used.
Scientific Research Applications
Magnesium caprylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Studied for its antimicrobial properties and its role in maintaining gut health.
Medicine: Investigated for its potential to prevent fungal overgrowth and support immune function.
Industry: Utilized in the production of food supplements, detergents, lubricants, and anti-corrosion agents
Mechanism of Action
Magnesium caprylate exerts its effects through several mechanisms:
Antimicrobial Action: Caprylic acid disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Gut Health: Promotes the growth of beneficial bacteria in the gut, supporting a balanced microbiome.
Immune Support: Enhances immune function by supporting gut health, which is closely linked to the immune system.
Comparison with Similar Compounds
Magnesium caprylate is unique due to its combination of magnesium and caprylic acid, offering both antimicrobial and gut health benefits. Similar compounds include:
Magnesium laurate: Formed from magnesium and lauric acid, known for its antimicrobial properties.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Magnesium citrate: Known for its high bioavailability and use as a dietary supplement for magnesium deficiency
This compound stands out due to its dual action in promoting gut health and preventing fungal overgrowth, making it a valuable compound in both health and industrial applications.
Properties
CAS No. |
3386-57-0 |
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Molecular Formula |
C16H34MgO6 |
Molecular Weight |
346.74 g/mol |
IUPAC Name |
magnesium;octanoate;dihydrate |
InChI |
InChI=1S/2C8H16O2.Mg.2H2O/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);;2*1H2/q;;+2;;/p-2 |
InChI Key |
MZRGUCFCILLMFQ-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mg+2] |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].O.O.[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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